Peficitinib belongs to a class of drugs called JAK inhibitors. JAKs are a family of enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, peficitinib may dampen the overactive immune response characteristic of autoimmune diseases [1]. Research is ongoing to elucidate the specific JAK pathways targeted by peficitinib and their contribution to disease processes.
*Source: Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan: